molecular formula C14H13BrN2O2S2 B2869732 2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-13-1

2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

货号: B2869732
CAS 编号: 893095-13-1
分子量: 385.29
InChI 键: VEWOHALQMQUBSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the 5,6-dihydro-4H-cyclopenta[b]thiophene carboxamide family, characterized by a bicyclic core structure fused with a thiophene ring. The molecule features a 5-bromothiophene-2-carboxamido substituent at position 2 and an N-methylcarboxamide group at position 3 (Fig. 1). The N-methyl group in the carboxamide moiety may reduce hydrogen bonding capacity compared to unsubstituted analogues, altering solubility and bioavailability .

属性

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-16-13(19)11-7-3-2-4-8(7)21-14(11)17-12(18)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOHALQMQUBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide represents a novel class of thiophene derivatives with potential biological applications. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and molecular interactions.

Chemical Structure and Properties

The compound's molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S with a molecular weight of approximately 368.26 g/mol. It features a bromothiophene moiety, which is known for its significant biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene-based compounds, particularly against multi-drug resistant strains. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Salmonella Typhi and Staphylococcus aureus.

Case Study: Antibacterial Efficacy Against XDR Salmonella Typhi
A study synthesized several thiophene derivatives and tested their antibacterial activity. Among these, the compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR S. Typhi, outperforming traditional antibiotics such as ciprofloxacin and ceftriaxone .

CompoundMIC (mg/mL)Bacterial Strain
2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide3.125XDR Salmonella Typhi
Ciprofloxacin8.0XDR Salmonella Typhi
CeftriaxoneResistantXDR Salmonella Typhi

This indicates the compound's potential as an alternative therapeutic agent against resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes such as DNA gyrase. Molecular docking studies reveal that the compound binds effectively to the active site of DNA gyrase, forming multiple hydrogen bonds and hydrophobic interactions that inhibit bacterial replication .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the bromothiophene moiety significantly enhances antibacterial activity. Modifications to the thiophene structure can lead to variations in potency; for instance, substituents on the thiophene ring can affect binding affinity and selectivity towards bacterial targets .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name / ID Molecular Weight Substituents (Position 2 / Position 3) Biological Activity / Properties Reference
Target Compound ~449.3 g/mol* 5-Bromothiophene-2-carboxamido / N-methylcarboxamide N/A (Inferred kinase inhibition potential)
Ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Ev9) 400.3 g/mol 5-Bromothiophene-2-carboxamido / Ethyl ester Intermediate for antitumor agents
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide (Ev7) 392.5 g/mol Cyano group / Thiazole-carboxamide Antiproliferative activity (MCF7 cells)
2-(5-Amino-1H-pyrazol-3-ylamino)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Ev8) 357.4 g/mol Pyrazolylamino / Thiazole-carboxamide Anticancer activity (in silico ADME optimized)
2-[(2-Chlorophenoxy)acetyl]amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Ev13) 350.8 g/mol Chlorophenoxyacetyl / Carboxamide Structural lead for kinase inhibitors


*Calculated based on molecular formula C₁₆H₁₄BrN₃O₂S₂.

Key Observations :

  • Bromothiophene vs. Thiazole/Pyrazole Substituents : The bromothiophene group (as in the target compound and Ev9) introduces steric and electronic effects distinct from heterocyclic substituents like thiazole (Ev7) or pyrazole (Ev8). These differences may modulate target selectivity; e.g., thiazole-containing analogues show antiproliferative activity against MCF7 breast cancer cells .
  • Carboxamide Modifications : Replacing the ethyl ester (Ev9) with an N-methylcarboxamide (target compound) reduces molecular weight and may enhance metabolic stability by avoiding esterase-mediated hydrolysis .
Physicochemical and ADME Properties
  • Solubility : The N-methylcarboxamide group in the target compound likely improves aqueous solubility compared to ethyl esters (e.g., Ev9), which have higher logP values .
  • Metabolic Stability : Methylation at the carboxamide nitrogen (target compound) may reduce oxidative metabolism compared to primary amides (e.g., Ev15) .
  • In Silico Predictions : Analogues with thiazole or pyrazole substituents (Ev7, Ev8) show favorable ADME profiles, including moderate plasma protein binding and acceptable bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。